molecular formula C11H14F2O2 B13327872 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

Katalognummer: B13327872
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: LHVJSIOIOGFFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one is a bicyclic ketone featuring a spiro[4.4]nonane backbone substituted with a difluoroacetyl group at the 2-position. The spiro architecture imposes unique steric and electronic constraints, while the difluoroacetyl moiety enhances electrophilicity and metabolic stability compared to non-fluorinated analogs . Although direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., spiro[4.4]nonan-1-one derivatives) are synthesized via alkylation or cyclization strategies using Lewis acids like BF₃·Et₂O or SnCl₄ .

Eigenschaften

Molekularformel

C11H14F2O2

Molekulargewicht

216.22 g/mol

IUPAC-Name

3-(2,2-difluoroacetyl)spiro[4.4]nonan-4-one

InChI

InChI=1S/C11H14F2O2/c12-10(13)8(14)7-3-6-11(9(7)15)4-1-2-5-11/h7,10H,1-6H2

InChI-Schlüssel

LHVJSIOIOGFFDT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCC(C2=O)C(=O)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a spiro[4.4]nonane derivative with difluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroacetyl group is known to enhance the compound’s binding affinity to these targets, thereby increasing its potency. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it an attractive candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key analogs and their substituents are compared below:

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Key Features
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one 2-(2,2-Difluoroacetyl) C₁₁H₁₃F₂O₂ 218.22 (calculated) High electrophilicity; potential metabolic stability due to fluorine atoms
Spiro[4.4]nonan-1-one (Parent) None C₈H₁₂O 124.18 Baseline spiro structure; used as a synthetic intermediate
6-(1-Iodovinyl)spiro[4.4]nonan-1-one 6-(1-Iodovinyl) C₁₀H₁₃IO 292.11 Iodine substituent enables radical or cross-coupling reactions
(S)-4-Ethynyl-4-phenylspiro[4.4]nonan-1-one 4-Ethynyl-4-phenyl C₁₇H₁₈O 238.33 Ethynyl and phenyl groups enhance π-conjugation; chiral center
2-Azaspiro[4.4]nonan-1-one Nitrogen at 2-position (aza analog) C₈H₁₃NO 139.20 Increased basicity; potential for hydrogen bonding
2-Tosyl-3-(propynyl)-2-azaspiro[4.4]nonan-1-one Tosyl and propynyl groups on aza ring C₁₈H₂₂N₂O₃S 346.45 Tosyl group aids in crystallinity; propynyl enables click chemistry

Spectroscopic and Physical Properties

Mass Spectrometry (MS) Data:

  • Spiro[4.4]nonan-1-one: Base peak at m/z 97 (C₅H₅O⁺) .
  • 2,2-Dideuteriospiro[4.4]nonan-1-one: Fragmentation confirms deuterium incorporation (m/z 126 for M⁺) .
  • Azaspiro Analogs : Dominant peaks at m/z 67 (C₄H₅N⁺) or 81 (C₅H₇N⁺), depending on ring size .

Nuclear Magnetic Resonance (NMR):

  • 6-(1-Iodovinyl)spiro[4.4]nonan-1-one: Vinyl protons appear at δ 5.8–6.2 ppm (¹H NMR) .
  • 2-Azaspiro[4.4]nonan-1-one: Carbonyl carbon at δ 210 ppm (¹³C NMR) .

The difluoroacetyl group in the target compound would exhibit distinct ¹⁹F NMR signals (δ -100 to -120 ppm) and downfield-shifted carbonyl carbons due to electron-withdrawing fluorine atoms.

Reactivity and Stability

  • Fluorinated Analogs: The difluoroacetyl group increases resistance to enzymatic degradation compared to non-fluorinated spiro ketones, similar to fluorinated pharmaceuticals .
  • Iodinated Derivatives : Iodine substituents (e.g., 6-(1-iodovinyl) analog) participate in radical cyclization or Stille couplings .
  • Aza-Spiro Compounds : Nitrogen incorporation enhances solubility in polar solvents and enables protonation at physiological pH .

Q & A

Q. What are the common synthetic routes for 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one, and how are yields optimized?

The synthesis typically involves cyclization of precursors such as cyclic ketones or diamines with difluoroacetyl groups. A key method includes:

  • Stepwise cyclization : Reacting a difluoroacetyl-substituted precursor (e.g., 2,2-difluoroacetic acid derivatives) with a spirocyclic ketone under catalytic conditions (e.g., Pd or Rh catalysts) to form the spiro core .
  • Reaction conditions : Temperatures between 60–100°C, inert atmosphere, and solvents like THF or dioxane. Yields (>70%) are optimized via precise stoichiometry and slow addition of reagents to minimize side reactions .

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is employed:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies spiro junction protons (δ 1.8–2.5 ppm) and carbonyl groups (δ 200–210 ppm). The difluoroacetyl group shows distinct coupling patterns (²JF-F ~230 Hz) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]<sup>+</sup> at m/z 260.12) and fragmentation pathways (e.g., loss of CO or CHF2 fragments) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the spirocyclic system .

Q. What is the reactivity profile of the difluoroacetyl group in this compound?

The electron-withdrawing difluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling:

  • Nucleophilic additions : Reacts with Grignard reagents or amines to form secondary alcohols or amides.
  • Reductions : Selective reduction of the ketone to an alcohol using NaBH4 or LiAlH4.
  • Hydrolysis : Under acidic conditions, the spirocyclic ring may undergo cleavage, forming linear diketones .

Q. What strategies are used for initial biological activity screening?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) to assess inhibition (IC50).
  • Cellular models : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7).
  • Structural analogs : Compare with 2,7-diazaspiro[4.4]nonan-1-one derivatives, which show sodium channel modulation .

Advanced Research Questions

Q. How can asymmetric catalysis be applied to synthesize enantiopure this compound?

  • Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity during cyclization. Reported enantiomeric excess (ee) reaches 85–92% .
  • Mechanistic insight : DFT studies suggest transition-state stabilization via π-π interactions between the catalyst and spiro intermediate .

Q. How do computational models explain the compound’s reactivity and stability?

  • DFT calculations : Predict the spirocyclic system’s strain energy (∼15 kcal/mol) and transition states for nucleophilic attacks.
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize the ketone via hydrogen bonding, reducing hydrolysis rates .

Q. How are contradictions in mass spectral fragmentation patterns resolved?

  • Deuterium labeling : Isotopic substitution (e.g., 2,2-dideutero analogs) shifts fragment peaks (e.g., m/z 97 → 99), confirming neutral losses (e.g., C3H6) from the saturated ring .
  • Comparative analysis : Contrast with spiro[4.5]decan-1-one to differentiate fragmentation pathways (loss of 55 vs. 41 amu) .

Q. What structure-activity relationship (SAR) trends are observed in spirocyclic analogs?

Modification Effect on Activity Reference
Replacement of O with NIncreased binding to sodium channels (IC50 ↓ 30%)
Addition of methyl groupsEnhanced metabolic stability (t1/2 ↑ 2×)
Fluorine substitutionImproved lipophilicity (logP ↑ 0.5)

Q. What solvent systems minimize side reactions during large-scale synthesis?

  • Non-polar solvents (e.g., toluene): Reduce keto-enol tautomerization.
  • Additives : Molecular sieves (3Å) absorb water, preventing hydrolysis of the difluoroacetyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.